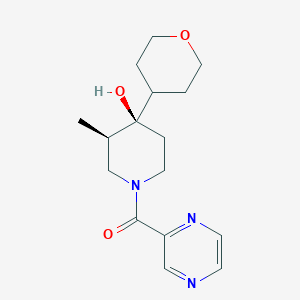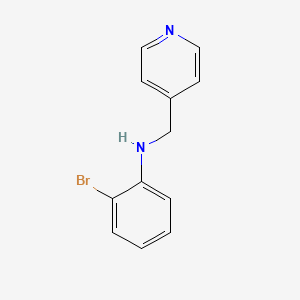![molecular formula C18H21N7O2 B5623657 5-[1-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-2-one](/img/structure/B5623657.png)
5-[1-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex molecular structures, which involve multiple heterocyclic components like 1,2,4-triazole rings and methoxyphenyl groups. These structural motifs are common in substances explored for various bioactive properties, including potential therapeutic applications due to their interactions with biological targets.
Synthesis Analysis
The synthesis of complex molecules involving 1,2,4-triazole and methoxyphenyl groups typically involves multi-step reactions, including ring-opening, cyclization, and substitution reactions. For instance, Wu et al. (2022) describe a detailed synthesis process involving these steps to create a structurally related compound. This process highlights the intricate procedures required to assemble such molecules, emphasizing the importance of specific conditions for achieving high purity and yield (Wu et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[2-(2-methoxyphenyl)-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-23-9-13(7-8-17(23)26)18-21-16(10-24-12-19-11-20-24)22-25(18)14-5-3-4-6-15(14)27-2/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSFHIKJJCNHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)C2=NC(=NN2C3=CC=CC=C3OC)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B5623577.png)

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5623591.png)

![2-[4-(1-piperidinylcarbonyl)-1-propyl-1H-1,2,3-triazol-5-yl]phenol](/img/structure/B5623609.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5623612.png)

![2-[5-[1-(3-methoxyphenoxy)ethyl]-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5623621.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623629.png)
![3-{(3R*,4S*)-1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5623630.png)
![8-fluoro-2-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)methyl]quinolin-4-ol](/img/structure/B5623638.png)
![N-benzyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5623647.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5623653.png)
![N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5623656.png)